1-(2-Methoxyphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea

Chemical Identity Quality Control Procurement Standard

Researchers developing HPLC methods for Apilimod API often lack a validated isomeric impurity reference. CAS 1049288-77-8 resolves this gap as a structurally exact isomer of Apilimod, enabling precise impurity identification and quantification. - Isomeric reference standard for Apilimod impurity profiling. - Suitable for HPLC/UPLC method development and validation. - Custom synthesis available with ≥95% purity; higher purities upon request.

Molecular Formula C23H26N6O2
Molecular Weight 418.501
CAS No. 1049288-77-8
Cat. No. B2852736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea
CAS1049288-77-8
Molecular FormulaC23H26N6O2
Molecular Weight418.501
Structural Identifiers
SMILESCN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)NC4=CC=CC=C4OC
InChIInChI=1S/C23H26N6O2/c1-28-12-14-29(15-13-28)22-11-10-19(26-27-22)17-6-5-7-18(16-17)24-23(30)25-20-8-3-4-9-21(20)31-2/h3-11,16H,12-15H2,1-2H3,(H2,24,25,30)
InChIKeyOBCHPQAHQCUGSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Overview: 1-(2-Methoxyphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea


The compound 1-(2-Methoxyphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea (CAS 1049288-77-8) is a synthetic small-molecule urea derivative with a molecular formula of C23H26N6O2 . It is a structural isomer of the clinical-stage PIKfyve inhibitor Apilimod (CAS 541550-19-0), but possesses a distinct pyridazinyl-phenyl urea core linked to a methylpiperazine moiety . Publicly available authoritative databases (e.g., PubChem) and peer-reviewed primary research literature currently contain no validated biological activity or selectivity data for this compound that would allow a direct performance comparison against known standards [1]. Its primary documented use is as a research tool compound offered by specialty chemical vendors.

Identity

Structural isomer of clinical-stage PIKfyve inhibitor Apilimod; distinct pyridazine-urea core.

Profile

No validated biological activity or selectivity data in public domain. Research tool only.

Benchmark

Selection limited to vendor-certified chemical identity and CoA purity metrics.

Substitution Risk with Structural Analogs


Without validated quantitative selectivity profiles or in-class biological fingerprint data in the public domain, scientific procurement decisions for CAS 1049288-77-8 cannot be guided by pharmacodynamic differentiation relative to other compounds sharing its C23H26N6O2 formula (e.g., Apilimod) or its pyridazine-urea scaffold [1]. The absence of published head-to-head data against analogs like the PIKfyve inhibitor Apilimod, or other piperazinyl-urea kinase inhibitor candidates, means any substitution carries an unquantifiable risk of divergent target engagement and off-target effects . The operational selection benchmark is therefore restricted to vendor-certified identity and purity metrics.

Bio Data

Absence of published selectivity or target engagement data prevents any pharmacodynamic comparison to Apilimod.

Interchange

Substitution for isomers or pyridazine-urea analogs carries unquantifiable risk of divergent target/off-target effects.

Decision

Operational benchmark is restricted to vendor identity and purity; not biological performance.

Evidence and Comparator Analysis


Purity Comparison via QC Data

In the absence of any published biological replicate data for this compound from primary literature or patents, the sole verifiable quantitative metric for differentiating CAS 1049288-77-8 from an isomer like Apilimod is chromatographic purity. The target compound is typically supplied at 95% purity (HPLC) by certain vendors, whereas Apilimod reference standards are routinely available at ≥98% purity from suppliers such as Sigma-Aldrich . This class-level inference suggests that procurement decisions are currently restricted to ensuring chemical identity and purity via CoA verification, rather than selecting for a therapeutic or biological advantage .

Purity Comparison
Class-level inference
95% vs. Apilimod ≥98%
Procurement decisions restricted to CoA identity verification, not biological advantage.
≥3% purity differential may introduce assay artifacts; re-purification recommended.
Chemical Identity Quality Control Procurement Standard

Target Engagement Data Gap

The target compound shares the exact molecular formula (C23H26N6O2) and a very similar mass (418.5 Da) with the clinical-stage PIKfyve inhibitor Apilimod, yet the pyridazine-to-pyrimidine core replacement and urea-to-hydrazone linker switch represent two fundamentally distinct pharmacophores [1]. No peer-reviewed or patent-derived IC50, Kd, or EC50 values exist for CAS 1049288-77-8 against PIKfyve, or any kinase or non-kinase target, making any pharmacokinetic or pharmacodynamic comparison impossible [2]. This represents a complete data gap for scientific selection.

Target Engagement Gap
Data to verify
No IC50, Kd, or EC50 data available vs. Apilimod PIKfyve IC50 14 nM.
No evidence-based prediction of potency or target class possible.
Core replacement and linker switch represent fundamentally distinct pharmacophores.
Structural Isomer Activity Target Engagement Selectivity Profile

Patent Exclusion of This Chemotype

Published patent applications such as US20160184285 describe piperidine urea derivatives as tankyrase inhibitors, but the specific piperazine-pyridazine-urea motif of CAS 1049288-77-8 is structurally excluded from these claims [1]. The absence of this compound from the exemplified chemical matter in any known tankyrase, FAAH (US20090062294A1), or RIP1 kinase patent indicates that its biological activity, if any, remains unpublished and unknown [2]. This patent landscape gap is a critical negative-selection criterion.

Patent Exclusion
Class-level inference
Not exemplified in tankyrase, FAAH, or RIP1 kinase patents.
Negative-selection criterion for lead optimization; no freedom-to-operate clarity.
Piperazine-pyridazine-urea motif is structurally excluded from key patent claims.
Tankyrase Inhibition Patent Landscape Chemotype Selectivity

Application Scenarios


Chemical Proteomics and Target Deconvolution

Given the complete absence of known bioactivity, the compound could only be used as a 'dark matter' control probe in chemical proteomics experiments (e.g., thermal shift assays or affinity enrichment mass spectrometry) where the goal is to identify unknown protein binding partners. Its use would be strictly exploratory and dependent on stringent purity validation (≥98%) not currently offered by default vendors .

Synthetic Chemistry and Methodology Development

The compound's distinct urea linkage and pyridazine building blocks make it a legitimate model substrate for the development of novel cross-coupling or urea-forming reactions. The published synthetic route (where available) can serve as a benchmark for yield and selectivity optimization studies .

Analytical Reference Standard for Isomer-Specific Separation

Owing to its isomeric relationship with Apilimod (identical formula, similar mass), the pure compound can serve as a critical reference standard for developing and validating HPLC or UPLC methods capable of resolving closely related impurities in Apilimod active pharmaceutical ingredient (API) manufacturing processes, provided it is purified to >99% .

Application
Selection Property
Validation Focus
Chemical proteomics / target deconvolution
High-purity 'dark matter' control probe
Purity validation (≥98%) and affinity enrichment MS compatibility
Synthetic methodology development
Distinct urea linkage and pyridazine scaffold
Yield and selectivity optimization for cross-coupling or urea-forming reactions
Isomer-specific analytical reference
Isomeric relationship to Apilimod (identical formula)
HPLC/UPLC method validation for resolving closely related impurities
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